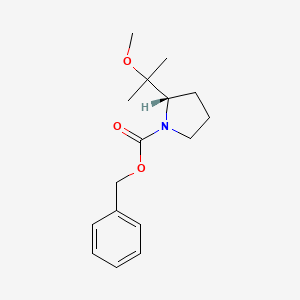

benzyl (2S)-2-(2-methoxypropan-2-yl)pyrrolidine-1-carboxylate

Übersicht

Beschreibung

Benzyl (2S)-2-(2-methoxypropan-2-yl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine carboxylates This compound is characterized by the presence of a benzyl group, a pyrrolidine ring, and a methoxypropan-2-yl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2S)-2-(2-methoxypropan-2-yl)pyrrolidine-1-carboxylate typically involves the reaction of benzyl chloroformate with (2S)-2-(2-methoxypropan-2-yl)pyrrolidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product. Purification steps, such as recrystallization or column chromatography, are employed to remove any impurities.

Analyse Chemischer Reaktionen

Oxidation Reactions

This compound undergoes oxidation primarily targeting the pyrrolidine ring or substituents. Key reactions include:

-

Mechanism : Oxidation typically involves the formation of reactive intermediates like epoxides or lactams, depending on the oxidizing agent.

-

Reagents : Common oxidants include hydrogen peroxide (H₂O₂) or other peracid derivatives.

-

Products : Oxidation may lead to ring-opening or functional group transformations, though specific products are not explicitly detailed in available literature.

Hydrolysis

Hydrolytic cleavage is a prominent reaction due to the ester functionality:

-

Mechanism : Acidic or basic hydrolysis cleaves the ester bond, yielding a carboxylic acid derivative.

-

Reagents : Aqueous acid (e.g., HCl in dioxane) or base (e.g., NaOH).

-

Products : The benzyl group is released as benzyl alcohol, while the pyrrolidine ring remains intact, forming a carboxylic acid.

Substitution Reactions

The pyrrolidine nitrogen and adjacent carbons are sites for nucleophilic substitution:

-

Mechanism : SN2 displacement occurs at the α-carbon to the nitrogen, facilitated by the electron-withdrawing effect of the ester group.

-

Reagents : Nucleophiles such as alkoxide ions or amines under basic conditions.

-

Products : Substituted pyrrolidine derivatives, though detailed examples are not provided in the literature.

Fluorination

Fluorination reactions are critical for modifying the compound’s electronic properties:

-

Mechanism : Reagents like diethylaminosulfur trifluoride (DAST) or Deoxofluor convert hydroxyl groups into good leaving groups (e.g., -OSF₂NEt₂), followed by SN2 displacement with fluoride ions .

-

Stereochemical Outcomes : The reaction stereospecificity depends on the starting diastereomer. For example, (2R,1′S) or (2S,1′R) diastereomers yield β-fluoro-α-phosphonate piperidines, while (2R,1′R) or (2S,1′S) diastereomers form bicyclic products .

-

Products : Fluorinated derivatives such as β-fluoro-α-phosphonate piperidines or bicyclic compounds .

Reaction Comparison Table

| Reaction Type | Key Reagents | Mechanism | Products |

|---|---|---|---|

| Oxidation | H₂O₂, peracids | Electrophilic addition | Epoxides, lactams (hypothetical) |

| Hydrolysis | HCl/dioxane, NaOH | Nucleophilic cleavage | Carboxylic acid + benzyl alcohol |

| Substitution | Nucleophiles (e.g., RO⁻) | SN2 displacement | Substituted pyrrolidines |

| Fluorination | DAST, Deoxofluor | SN2 via aziridinium ions | β-Fluoro-piperidines or bicyclics |

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrrolidine derivatives, including benzyl (2S)-2-(2-methoxypropan-2-yl)pyrrolidine-1-carboxylate. Research indicates that compounds with similar structures can exhibit significant cytotoxic effects against various cancer cell lines:

- In Vitro Studies : Compounds derived from pyrrolidine have shown promising results against M-Hela tumor cell lines, outperforming standard treatments like tamoxifen in certain assays .

- In Vivo Studies : Animal models have demonstrated increased survival rates and prolonged life spans when treated with these compounds, suggesting their potential as effective anticancer agents .

Antibacterial Activity

Apart from anticancer effects, this compound has also been investigated for its antibacterial properties:

- Biofilm Suppression : Certain derivatives have been found to effectively inhibit bacterial biofilm formation, which is crucial in treating chronic infections .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions that can include cyclization and acylation processes. The specific mechanisms through which this compound exerts its biological effects are still under investigation but may involve:

- Enzyme Modulation : Interactions with specific enzymes that play roles in cancer progression or bacterial growth.

- Receptor Interaction : Potential binding to receptors involved in cellular signaling pathways related to cancer and infection.

Therapeutic Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

- Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development as an anticancer drug.

- Antibacterial Treatment : The compound could be explored for use in treating infections resistant to conventional antibiotics due to its biofilm-inhibiting properties.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated double the cytotoxicity against M-Hela cells compared to tamoxifen. |

| Study 2 | Synthesis Methods | Developed efficient synthetic routes for pyrrolidine derivatives with enhanced biological activity. |

| Study 3 | Biological Activity | Identified interactions with key metabolic enzymes linked to cancer progression. |

Wirkmechanismus

The mechanism of action of benzyl (2S)-2-(2-methoxypropan-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Benzyl (2S)-2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate

- Benzyl (2S)-2-(2-ethoxypropan-2-yl)pyrrolidine-1-carboxylate

- Benzyl (2S)-2-(2-methylpropan-2-yl)pyrrolidine-1-carboxylate

Uniqueness

Benzyl (2S)-2-(2-methoxypropan-2-yl)pyrrolidine-1-carboxylate is unique due to the presence of the methoxypropan-2-yl group, which imparts distinct chemical and physical properties. This substituent can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Biologische Aktivität

Benzyl (2S)-2-(2-methoxypropan-2-yl)pyrrolidine-1-carboxylate, with CAS Number 1624301-98-9, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The molecular formula for this compound is C16H23NO3, and it is characterized by the following structural features:

- Pyrrolidine ring : A five-membered nitrogen-containing ring that contributes to the compound's biological activity.

- Benzyl group : Enhances lipophilicity, potentially improving membrane permeability.

- Methoxypropan-2-yl substituent : May influence the compound's interactions with biological targets.

Research indicates that compounds similar to this compound exhibit diverse mechanisms of action, including:

- Anticonvulsant Activity : Compounds with similar structures have shown broad-spectrum anticonvulsant properties. For instance, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) demonstrated significant efficacy in various seizure models in mice, suggesting that benzyl derivatives may also possess similar effects .

- Antimicrobial Activity : Certain derivatives have been evaluated for their activity against pathogens such as Mycobacterium tuberculosis. The structure-activity relationship (SAR) analyses indicate that modifications in the benzyl and pyrrolidine moieties can significantly affect antimicrobial potency .

- Cytotoxicity : Preliminary studies on related compounds have indicated potential antiproliferative effects against cancer cell lines, although specific data on this compound remains limited .

Anticonvulsant Efficacy

A study focusing on AS-1 revealed that it provided protection across several seizure models, including the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The compound exhibited a favorable safety profile in animal models, indicating its potential for development as a therapeutic agent for epilepsy .

| Test Model | Efficacy of AS-1 | Remarks |

|---|---|---|

| Maximal Electroshock | High | Effective in acute seizure models |

| PTZ Test | Moderate | Potential for drug-resistant epilepsy |

| Rotarod Test | Favorable | Good safety margin |

Antimicrobial Activity

Research on similar compounds has highlighted their effectiveness against Mycobacterium tuberculosis. In vitro assays showed minimal inhibitory concentrations (MIC) ranging from 0.63 to 1.26 μM for structurally related compounds . While specific data for this compound is sparse, its structural similarities suggest potential activity.

ADME-Tox Profile

The pharmacokinetic properties of related compounds have been studied extensively. For example, AS-1 showed excellent permeability in artificial membrane assays and favorable metabolic stability in human liver microsomes. No significant inhibition of major cytochrome P450 enzymes was observed, indicating a low risk of drug-drug interactions .

Eigenschaften

IUPAC Name |

benzyl (2S)-2-(2-methoxypropan-2-yl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-16(2,19-3)14-10-7-11-17(14)15(18)20-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URDUQSWXJSKYIG-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCCN1C(=O)OCC2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H]1CCCN1C(=O)OCC2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.